![molecular formula C13H17BrFN3O3 B12904244 2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one CAS No. 851028-95-0](/img/structure/B12904244.png)
2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone is a complex organic compound that features a bromine atom, a fluorine atom, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a suitable carbonyl compound.
Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the pyrrolidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the oxadiazole and pyrrolidine rings.
Reduction Products: Reduced derivatives with altered functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the oxadiazole ring, can interact with various enzymes and receptors, modulating their activity. The compound can also participate in covalent bonding with target molecules, leading to changes in their function.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-((2S,4S)-2-(5-methyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone
- 2-Bromo-1-((2S,4S)-2-(5-ethyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone
Uniqueness
The presence of the tert-butyl group in 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone imparts unique steric and electronic properties, making it distinct from similar compounds. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
851028-95-0 |
|---|---|
分子式 |
C13H17BrFN3O3 |
分子量 |
362.19 g/mol |
IUPAC 名称 |
2-bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrFN3O3/c1-13(2,3)12-17-16-11(21-12)10(20)8-4-7(15)6-18(8)9(19)5-14/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI 键 |
PLLHRRIIISMFEK-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)C1=NN=C(O1)C(=O)[C@@H]2C[C@@H](CN2C(=O)CBr)F |
规范 SMILES |
CC(C)(C)C1=NN=C(O1)C(=O)C2CC(CN2C(=O)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


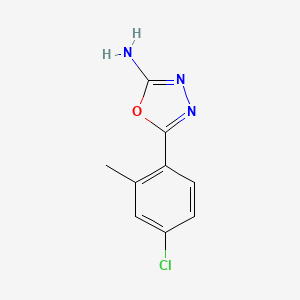
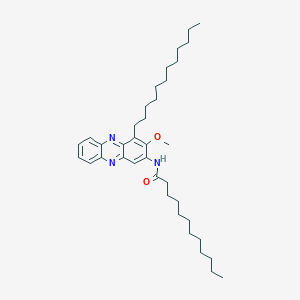
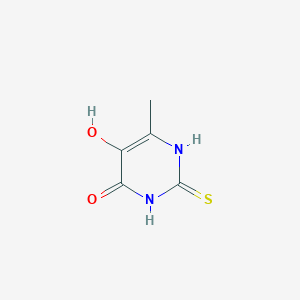
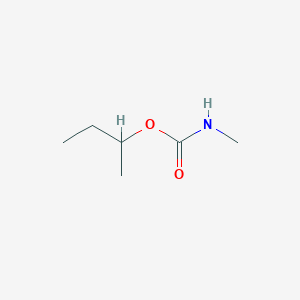
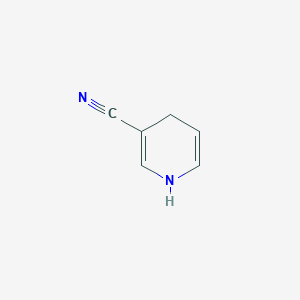
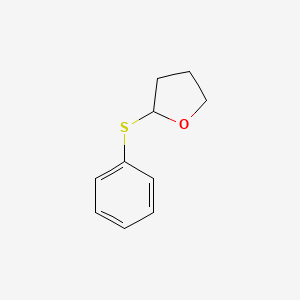
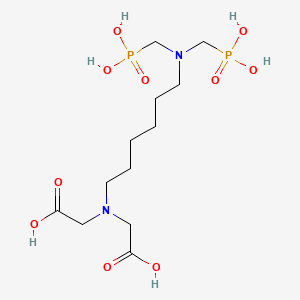
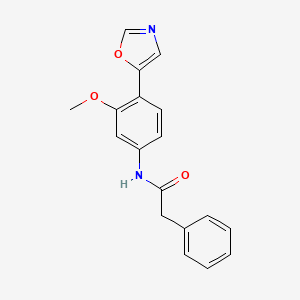
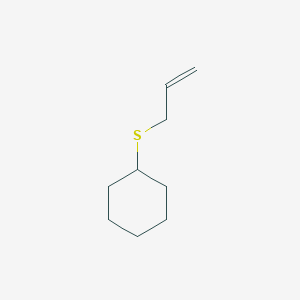

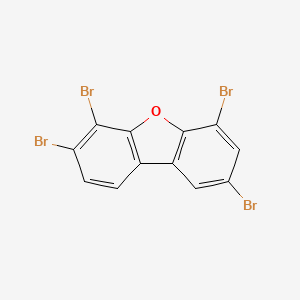
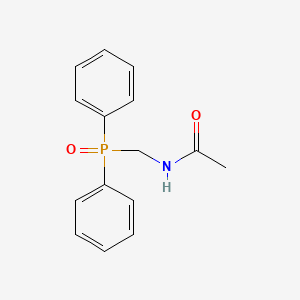
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

